molecular formula C5H6FN3O B11921407 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide

1-Amino-3-fluoro-1H-pyrrole-2-carboxamide

Cat. No.: B11921407
M. Wt: 143.12 g/mol
InChI Key: NQLYPRJHMOWUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-fluoro-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a fluorine atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyrrole and suitable amine precursors.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium acetate or triethylamine. The reactions are typically carried out under reflux conditions to ensure complete conversion.

    Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the pyrrole ring. This is achieved through acid-mediated cyclization or base-catalyzed condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-fluoro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-Amino-3-fluoro-1H-pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its ability to interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-chloro-1H-pyrrole-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-Amino-3-bromo-1H-pyrrole-2-carboxamide: Similar structure with a bromine atom instead of fluorine.

    1-Amino-3-iodo-1H-pyrrole-2-carboxamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

1-Amino-3-fluoro-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C5H6FN3O

Molecular Weight

143.12 g/mol

IUPAC Name

1-amino-3-fluoropyrrole-2-carboxamide

InChI

InChI=1S/C5H6FN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10)

InChI Key

NQLYPRJHMOWUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1F)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.